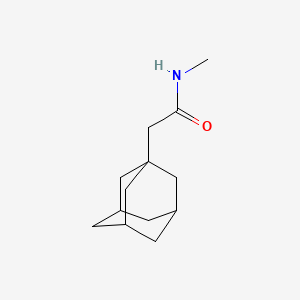

2-(adamantan-1-yl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(adamantan-1-yl)-N-methylacetamide is a compound derived from adamantane, a highly symmetrical and rigid polycyclic hydrocarbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-methylacetamide typically involves the reaction of adamantanecarboxylic acid with methylamine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:

- The acid chloride is then reacted with methylamine in the presence of a base such as triethylamine to yield this compound.

Adamantanecarboxylic acid: is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(adamantan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated adamantane derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Enzyme Inhibition

- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : Research indicates that 2-(adamantan-1-yl)-N-methylacetamide acts as an inhibitor of this enzyme, which is linked to obesity and metabolic disorders. Its hydrophobic nature enhances membrane permeability, facilitating its biological activity.

- Potential for Metabolic Disease Treatment : In vitro studies suggest that derivatives of this compound can modulate biological pathways relevant to metabolic diseases, indicating therapeutic potential.

-

Anticancer Activity

- Cytotoxicity Studies : A series of derivatives related to this compound have shown significant antiproliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancers. For instance, certain derivatives exhibited IC50 values below 10 μM against these cell lines .

- Mechanism of Action : Studies have revealed that these compounds induce apoptosis in cancer cells through caspase-dependent pathways, further supporting their potential as anticancer agents .

A study published in PubChem highlighted the biological activity of this compound as an inhibitor of human 11β-hydroxysteroid dehydrogenase type 1. The study utilized enzyme inhibition assays to determine the compound's effectiveness compared to other pharmacological agents. Results indicated significant binding affinity and inhibition rates, underscoring its potential in treating metabolic disorders .

Antiproliferative Effects

In another investigation, a series of N-substituted derivatives were synthesized based on the structure of this compound. These derivatives were tested for cytotoxicity against various cancer cell lines using the MTT assay. The findings revealed that several compounds displayed potent antiproliferative effects, particularly against HeLa and MCF7 cells, with mechanisms involving apoptosis induction through caspase activation .

Mecanismo De Acción

The mechanism of action of 2-(adamantan-1-yl)-N-methylacetamide is largely dependent on its interaction with biological targets. The adamantane core is known to interact with various enzymes and receptors, potentially disrupting their normal function. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.

Comparación Con Compuestos Similares

2-(adamantan-1-yl)-N-methylacetamide can be compared with other adamantane derivatives such as:

Amantadine: An antiviral and anti-Parkinsonian drug that inhibits viral replication and modulates dopamine release.

Rimantadine: Similar to amantadine, used primarily for the treatment of influenza A.

Memantine: Used in the treatment of Alzheimer’s disease by modulating NMDA receptors.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives

Actividad Biológica

2-(adamantan-1-yl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features an adamantane moiety, which is known for its ability to enhance the bioactivity of compounds. The presence of the N-methylacetamide group contributes to its pharmacological properties.

The biological activity of this compound involves several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various receptors in the central nervous system (CNS), including NMDA receptors, which are crucial for synaptic plasticity and memory function. It acts as an antagonist at the NR2B subtype of NMDA receptors, demonstrating a binding affinity (Ki) of 47 nM .

- Induction of Apoptosis : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines through caspase-dependent pathways. For instance, a related compound showed significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 10.56 μM .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

- Cytotoxicity : Compounds derived from this structure have shown potent anti-proliferative effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The mechanism involves cleavage of poly ADP-ribose polymerase (PARP) and activation of caspases, particularly caspase-8 .

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |

| MCF7 | Not specified | Induction of apoptosis |

| HeLa | Not specified | Induction of apoptosis |

Study on Anticancer Activity

In a study evaluating a series of N-substituted derivatives, one compound demonstrated significant cytotoxicity against HepG2 cells. This study provided insights into structure-activity relationships (SAR) that could guide future drug development efforts.

Research on NMDA Receptors

Another research effort explored the interaction of adamantane derivatives with NMDA receptors. The findings indicated that while some substitutions could enhance receptor affinity, sterically bulky groups like adamantane might reduce activity at certain receptor sites .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Neuroprotective Agents : Due to its action on NMDA receptors, it may be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.

- Anticancer Drugs : Its ability to induce apoptosis in cancer cells suggests potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMKVKIJGLSCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.